Oleic diethanolamide

Description

Properties

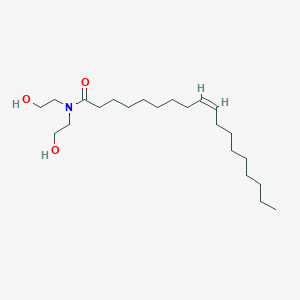

IUPAC Name |

(Z)-N,N-bis(2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h9-10,24-25H,2-8,11-21H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMBTLLQQJBUOO-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026563 | |

| Record name | Oleic acid diethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenamide, N,N-bis(2-hydroxyethyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

93-83-4 | |

| Record name | Oleic acid diethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleic acid diethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenamide, N,N-bis(2-hydroxyethyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid diethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C18-unsatd., N,N-bis(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.233.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-bis(2-hydroxyethyl)oleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C1I3E441Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Oleic Diethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic diethanolamide is a non-ionic surfactant widely utilized across various industries for its emulsifying, foam-stabilizing, and viscosity-enhancing properties. While its physicochemical mechanism of action in formulations is well-understood, its direct molecular interactions with biological systems are less characterized. This technical guide provides an in-depth exploration of the established surfactant-based activities of this compound and delves into a potential, yet-to-be-confirmed, biological mechanism of action rooted in its structural similarity to the endogenous lipid mediator, oleoylethanolamide (OEA). This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of pertinent pathways and workflows to facilitate further research into the multifaceted actions of this compound.

Physicochemical Mechanism of Action: Surfactant Properties

The primary and well-documented mechanism of action of this compound stems from its amphiphilic molecular structure, which consists of a long, hydrophobic oleic acid tail and a hydrophilic diethanolamine head. This dual nature allows it to accumulate at the interface between oil and water, or air and water, thereby reducing surface and interfacial tension. This fundamental property gives rise to its key functions in various applications.

Emulsification

This compound is an effective emulsifying agent, facilitating the dispersion of two immiscible liquids, such as oil and water, into a stable emulsion. The hydrophobic tails of the this compound molecules dissolve in the oil droplets, while the hydrophilic heads remain in the surrounding aqueous phase. This creates a stabilizing interfacial film that prevents the oil droplets from coalescing.

Foam Boosting and Stabilization

In aqueous solutions, this compound enhances the formation and stability of foam. At the air-water interface, the molecules align to form a resilient film. This film increases the surface viscosity and elasticity of the bubbles, making them less prone to rupture.

Viscosity Enhancement

This compound is frequently used as a thickening agent in cosmetic and industrial formulations. In aqueous solutions containing anionic surfactants, it can form mixed micelles. The incorporation of the bulky, non-ionic this compound molecules into the micellar structures leads to an increase in their size and a change in their shape from spherical to more elongated or rod-like, resulting in a significant increase in the viscosity of the solution.

Quantitative Data on Surfactant Properties:

While specific quantitative data for this compound can vary based on purity and experimental conditions, the following table presents typical values for related oleoyl-based surfactants to provide a comparative context.

| Property | Typical Value | Method |

| Critical Micelle Concentration (CMC) | 3.13 x 10⁻⁴ M[1] | Surface Tensiometry[1] |

| Surface Tension at CMC (γcmc) | 36.6 mN/m[1] | Surface Tensiometry[1] |

| Interfacial Tension (IFT) vs. Mineral Oil | 0.07 mN/m[1] | Pendant Drop Tensiometry |

Potential Biological Mechanism of Action: A Hypothesis Based on Structural Analogy to Oleoylethanolamide (OEA)

While direct evidence is currently lacking, the striking structural similarity between this compound and oleoylethanolamide (OEA) suggests a plausible, yet hypothetical, biological mechanism of action. OEA, the amide of oleic acid and ethanolamine, is a well-characterized endogenous lipid that acts as a high-affinity agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[2][3][4][5]

The OEA-PPAR-α Signaling Pathway

OEA is synthesized in the small intestine in response to fat intake. It then binds to and activates PPAR-α, a transcription factor that plays a crucial role in the regulation of lipid metabolism.[2][4][5] Activation of PPAR-α leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and β-oxidation.[6] This ultimately results in a reduction of food intake and body weight.[2][3][4]

Given that this compound shares the same oleoyl fatty acid backbone as OEA, it is conceivable that it may also interact with PPAR-α, albeit with potentially different affinity and efficacy. The two additional hydroxyethyl groups on the nitrogen atom in this compound would alter its polarity and steric bulk, which could influence its binding to the ligand-binding domain of PPAR-α.

Diagram: Proposed OEA-PPAR-α Signaling Pathway

Caption: A diagram illustrating the activation of PPAR-α by OEA, leading to gene transcription.

Quantitative Data for OEA Interaction with PPAR-α:

The following table summarizes key binding and activation data for OEA with PPAR-α. Similar studies would be required to determine these parameters for this compound.

| Parameter | Value | Species | Assay | Reference |

| Dissociation Constant (Kd) | 37.4 ± 0.1 nM | Mouse | Saturation Binding Assay | [2] |

| 43.3 ± 1.6 nM | Human | Saturation Binding Assay | [2] | |

| Half-maximal Effective Concentration (EC50) | 120 ± 1 nM | Human | Transactivation Assay | [2] |

| Half-maximal Inhibitory Concentration (IC50) | 120.0 ± 10.7 nM | N/A | Binding Competition Assay | [2] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from oleic acid and diethanolamine.

Materials:

-

Oleic acid

-

Diethanolamine

-

Nitrogen gas supply

-

Heating mantle with magnetic stirrer

-

Round-bottom flask

-

Condenser

-

Apparatus for water removal (e.g., Dean-Stark trap)

Procedure:

-

Equimolar quantities of oleic acid and diethanolamine are added to a round-bottom flask equipped with a magnetic stirrer.[7]

-

The flask is placed in a heating mantle and connected to a condenser and a system for water removal.

-

A gentle stream of nitrogen gas is passed through the reaction mixture to create an inert atmosphere.[7]

-

The mixture is heated to 182°C with continuous stirring.[7]

-

The reaction is maintained at this temperature for 2 hours, during which the water produced is continuously removed.[7]

-

After 2 hours, the reaction is cooled to room temperature. The resulting product is this compound.

Diagram: Experimental Workflow for this compound Synthesis

Caption: A flowchart outlining the key steps in the synthesis of this compound.

PPAR-α Transactivation Assay (Adapted for this compound)

Objective: To determine if this compound can activate the PPAR-α receptor.

Materials:

-

HeLa cells (or other suitable cell line)

-

Expression vector for the ligand-binding domain (LBD) of human PPAR-α fused to the GAL4 DNA-binding domain

-

Luciferase reporter plasmid containing a GAL4 upstream activation sequence

-

Transfection reagent

-

This compound stock solution (in a suitable solvent like DMSO)

-

Cell culture medium and reagents

-

Luciferase assay system

-

Luminometer

Procedure:

-

HeLa cells are seeded in multi-well plates and allowed to attach overnight.

-

Cells are co-transfected with the PPAR-α-LBD-GAL4 expression vector and the luciferase reporter plasmid using a suitable transfection reagent.

-

After an appropriate incubation period for transfection, the medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control).

-

The cells are incubated for a further 24 hours to allow for receptor activation and reporter gene expression.

-

The cells are then lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

The fold activation of luciferase expression is calculated relative to the vehicle control for each concentration of this compound.

Conclusion

The mechanism of action of this compound is twofold. Its well-established role as a non-ionic surfactant is fundamental to its widespread use in industrial and consumer products. However, its structural resemblance to the PPAR-α agonist oleoylethanolamide opens up an intriguing, yet unexplored, avenue for its potential biological activity. Further research, employing the experimental approaches outlined in this guide, is necessary to definitively elucidate whether this compound can indeed modulate PPAR-α or other biological targets. Such investigations will not only provide a more complete understanding of this compound's mechanism of action but could also uncover novel applications in the fields of pharmacology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. cimasci.com [cimasci.com]

- 3. researchgate.net [researchgate.net]

- 4. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleoylethanolamide stimulates lipolysis by activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

Oleic diethanolamide CAS number 93-83-4 properties

An In-depth Technical Guide to Oleic Diethanolamide (CAS 93-83-4)

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 93-83-4, is a nonionic surfactant belonging to the alkanolamide family. It is synthesized from the reaction of oleic acid, a monounsaturated omega-9 fatty acid, with diethanolamine.[1][2] This compound is widely recognized for its excellent emulsifying, viscosity-enhancing, foam-stabilizing, and corrosion-inhibiting properties.[3][4] Its versatility makes it a valuable component in a wide array of industrial and commercial products, from personal care and cosmetics to metalworking fluids and detergents.[5][6] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and key applications for professionals in research and development.

Physicochemical Properties

This compound typically presents as a yellow to amber, viscous liquid or a semi-solid at room temperature.[1][3] Its molecular structure, featuring a long, hydrophobic oleyl chain and a hydrophilic diethanolamine head, imparts its characteristic surfactant properties. A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Properties of this compound (CAS 93-83-4)

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₄₃NO₃ | [7] |

| Molecular Weight | 369.58 - 369.6 g/mol | [7][8] |

| Appearance | Yellow to amber viscous liquid or semi-solid | [1][3] |

| Density | 0.96 - 0.97 g/cm³ | [9][] |

| Boiling Point | 525.6 °C at 760 mmHg | |

| Melting Point | -18 °C to 54 °C (Varies with purity) | [4][] |

| Flash Point | 94 °C to 271.7 °C (Varies with method) | [11] |

| Solubility | Dispersible or slightly soluble in water; Soluble in oils and organic solvents | [1][2][3] |

| pH (1-3% aqueous solution) | 8.0 - 11.0 | [3][9] |

| XLogP3 | 4.8 - 5.8 | [8][12] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily direct amidation. Both chemical and enzymatic routes are employed, with the latter gaining traction as a more sustainable "green" alternative.

Chemical Synthesis (Direct Amidation)

This is the traditional commercial method for producing this compound.

Methodology:

-

Reactant Charging: Equimolar quantities of oleic acid and diethanolamine are charged into a reaction vessel equipped with a stirrer, a heating mantle, and a condenser for water removal.

-

Inert Atmosphere: The system is flushed with an inert gas, such as nitrogen, to prevent oxidation and side reactions at high temperatures.

-

Heating and Reaction: The mixture is heated to approximately 180-182 °C while being continuously stirred.

-

Water Removal: The reaction produces water as a byproduct, which is continuously removed from the reaction vessel to drive the equilibrium towards the formation of the amide.

-

Reaction Monitoring: The reaction is maintained at this temperature for a period of 2-3 hours. Progress can be monitored by measuring the acid value of the mixture.

-

Cooling and Purification: Once the reaction is complete, the mixture is cooled. The resulting product is this compound, which may also contain a significant amount of ester byproducts.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in a purer product with fewer byproducts. Lipases are commonly used as biocatalysts.

Methodology:

-

Substrate Preparation: Oleic acid (OA) and diethanolamine (DEA) are dissolved in a suitable organic solvent, such as n-hexane, in a stoppered flask.[13] Solvent-free systems have also been developed where an excess of diethanolamine can act as the solvent.[14][15]

-

Enzyme Addition: An immobilized lipase (e.g., from Thermomyces lanuginosus or Bacillus subtilis) is added to the substrate mixture.[13][16][17]

-

Incubation: The reaction mixture is incubated in an orbital shaker at a controlled temperature (e.g., 55-65 °C) and agitation speed (e.g., 350 rpm) for a specified duration (e.g., 12-48 hours).[13][16]

-

Optimization: Reaction parameters such as substrate molar ratio (DEA/OA), enzyme concentration, temperature, and reaction time are optimized to maximize the conversion of oleic acid.[14][16] Studies show optimal DEA/OA molar ratios can range from 3:1 to 7:1.[13][14]

-

Product Recovery: After the reaction, the immobilized enzyme is filtered out for reuse. The solvent is evaporated, and the resulting oleoyl-diethanolamide is collected.

-

Analysis: The final product is characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the amide bond.[14][16]

Applications and Biological Interactions

While primarily an industrial surfactant, this compound's structural similarity to endogenous fatty acid ethanolamides, such as oleoylethanolamide (OEA), suggests potential biological interactions relevant to drug development.

Industrial Applications

-

Personal Care: Used as a foam booster, viscosity builder, and emulsifier in shampoos, body cleansers, and lotions.[5]

-

Detergents: Acts as a detergency booster and stabilizing agent in household and industrial cleaning products.[3]

-

Metalworking Fluids: Functions as a lubricant, anti-rust agent, and corrosion inhibitor in cutting oils and coolants.[4][6]

-

Textiles: Employed as a softening, anti-static, and leveling agent in textile processing.[5][6]

-

Other Uses: It also serves as an emulsifier in agricultural preparations, a pigment dispersant in paints, and in emulsion polymerization.

Biological Context and Relevance

This compound belongs to a class of compounds related to endocannabinoids. While research on this compound itself is limited, its close relative, oleoylethanolamide (OEA), is a known endogenous lipid mediator that regulates food intake and lipid metabolism by activating the PPAR-α receptor.[18][19]

Some studies have postulated that oleamide (a related primary amide) and its derivatives may interact with the endocannabinoid system. This compound is metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH), the same enzyme that degrades the endocannabinoid anandamide. This shared metabolic pathway suggests a potential for this compound to influence the levels and effects of anandamide by competing for FAAH.[20]

Visualizations

Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its primary industrial applications.

Caption: Workflow of this compound from raw materials to industrial applications.

Potential Biological Interaction Pathway

This diagram illustrates the logical relationship between this compound and the endocannabinoid system through their shared metabolic enzyme, FAAH.

Caption: Shared metabolic pathway for Anandamide and this compound via FAAH.

References

- 1. CAS 93-83-4: Oleic acid diethanolamide | CymitQuimica [cymitquimica.com]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound Manufacturer,Supplier,Exporter [mohiniorganics.in]

- 4. nanotrun.com [nanotrun.com]

- 5. grahamchemical.com [grahamchemical.com]

- 6. pacifictexchem.in [pacifictexchem.in]

- 7. This compound [webbook.nist.gov]

- 8. Oleic acid diethanolamide | C22H43NO3 | CID 5371728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Alfonal OL - Oleic acid diethanolamide (Oleamide DEA) - Enaspol a. s. - Manufacturer of Innovative and Sustainable Surfactants [enaspol.eu]

- 11. echemi.com [echemi.com]

- 12. chemeo.com [chemeo.com]

- 13. orientjchem.org [orientjchem.org]

- 14. microbiologyjournal.org [microbiologyjournal.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound (CAS 93-83-4) - Research Grade [benchchem.com]

- 18. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oleic acid-derived oleoylethanolamide: A nutritional science perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. atamankimya.com [atamankimya.com]

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)oleamide and Its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Bis(2-hydroxyethyl)oleamide, a nonionic surfactant of significant interest in various scientific and industrial applications. This document details its nomenclature, physicochemical properties, a representative synthesis protocol, and its primary mechanism of action.

Nomenclature and Synonyms

N,N-Bis(2-hydroxyethyl)oleamide is known by a variety of names in scientific literature, chemical databases, and commercial products. Its unique Chemical Abstracts Service (CAS) number is 93-83-4 . A comprehensive list of its synonyms is provided in Table 1 to facilitate literature searches and material identification.

Table 1: Synonyms for N,N-Bis(2-hydroxyethyl)oleamide (CAS: 93-83-4)

| Type | Synonym |

| IUPAC Name | (9Z)-N,N-bis(2-hydroxyethyl)octadec-9-enamide[][2][3] |

| Common Names | Oleic acid diethanolamide[2][4][5], Oleamide DEA[2][4][6], Diethanololeamide[2], Oleic diethanolamide[2] |

| Trade Names | Alrosol O[2][5], Amisol ODHE[5], Clindrol 2000[2][5], Comperlan OD[2][5], Mackamide MO[5], Nitrene NO[2], Schercomid ODA[2], Stafoam DO[2] |

| Other Identifiers | 9-Octadecenamide, N,N-bis(2-hydroxyethyl)-, (Z)-[][2][5], N,N-Diethanololeamide[2], Oleylamide DEA[5] |

Physicochemical Properties

The physicochemical properties of N,N-Bis(2-hydroxyethyl)oleamide are critical for its application as a surfactant and emulsifier. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)oleamide

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₃NO₃ | [][3] |

| Molecular Weight | 369.58 g/mol | [][3] |

| Appearance | Clear to light yellow viscous liquid | [][6] |

| Boiling Point | >150 °C (decomposes) | [][4] |

| Melting Point | -18 °C | [] |

| Density | 0.96 g/cm³ | [] |

| Solubility in Water | 0.07525 mg/L @ 25 °C (estimated) | [] |

| XLogP3-AA | 5.8 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Refractive Index | 1.488 | [] |

Experimental Protocols

Synthesis of N,N-Bis(2-hydroxyethyl)oleamide

The most common method for the synthesis of N,N-Bis(2-hydroxyethyl)oleamide is the direct amidation of oleic acid with diethanolamine. A representative laboratory-scale protocol is provided below.

Materials:

-

Oleic acid (1.0 mol equivalent)

-

Diethanolamine (1.1 mol equivalent, slight excess to ensure complete reaction)

-

Orthophosphoric acid (catalyst, ~0.5% w/w of oleic acid)

-

Toluene (as a solvent for azeotropic water removal)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Chloroform or Dichloromethane (for extraction)

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a reflux condenser, and a thermometer, add oleic acid (1.0 mol eq.), diethanolamine (1.1 mol eq.), and toluene.

-

Catalyst Addition: Add orthophosphoric acid (~0.5% w/w of oleic acid) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 140-160 °C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected, and the acid value of the reaction mixture drops to a minimal level (typically monitored by titration). This usually takes 4-6 hours.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator.

-

Workup and Purification:

-

Dissolve the crude product in chloroform or dichloromethane.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N,N-Bis(2-hydroxyethyl)oleamide.

-

-

Further Purification (Optional): For higher purity, the product can be purified by column chromatography on silica gel.

Characterization

¹H NMR Spectroscopy: The structure of N,N-Bis(2-hydroxyethyl)oleamide can be confirmed by ¹H NMR. The expected chemical shifts (in ppm) in CDCl₃ would be approximately:

-

5.3 ppm (m): Protons of the double bond (-CH=CH-).

-

3.4-3.7 ppm (m): Protons of the methylene groups adjacent to the hydroxyl and nitrogen atoms (-N-CH₂-CH₂-OH).

-

2.2 ppm (t): Protons of the methylene group adjacent to the carbonyl group (-CH₂-C=O).

-

2.0 ppm (m): Protons of the methylene groups adjacent to the double bond.

-

1.2-1.6 ppm (m): Protons of the long aliphatic chain methylene groups.

-

0.9 ppm (t): Protons of the terminal methyl group (-CH₃).

FTIR Spectroscopy: The key functional groups can be identified by their characteristic vibrational frequencies (in cm⁻¹):

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl groups.

-

~2925 and 2855 cm⁻¹: C-H stretching of the aliphatic chain.

-

~1640 cm⁻¹: C=O stretching of the amide group.

-

~1465 cm⁻¹: C-H bending of the methylene groups.

-

~1040 cm⁻¹: C-N stretching.

Mechanism of Action and Signaling

N,N-Bis(2-hydroxyethyl)oleamide is not known to be involved in specific intracellular signaling pathways. Its primary mechanism of action is as a nonionic surfactant, which is a physicochemical process. Due to its amphiphilic nature, possessing both a long hydrophobic oleyl tail and a hydrophilic diethanolamine headgroup, it reduces the surface tension between immiscible phases, such as oil and water.

At concentrations above the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles in aqueous solutions. The hydrophobic tails orient towards the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic heads form the outer shell, interacting with the surrounding water. This process is fundamental to its function as an emulsifier, solubilizer, and detergent.

Visualizations

Synthesis and Characterization Workflow

Caption: A typical workflow for the synthesis and characterization of N,N-Bis(2-hydroxyethyl)oleamide.

Mechanism of Action: Micelle Formation

Caption: Diagram of a micelle formed by N,N-Bis(2-hydroxyethyl)oleamide in an aqueous solution.

References

- 2. Oleic acid diethanolamide | C22H43NO3 | CID 5371728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oleic Acid Diethanolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. CAS 93-83-4: Oleic acid diethanolamide | CymitQuimica [cymitquimica.com]

- 6. specialchem.com [specialchem.com]

An In-depth Technical Guide to Oleic Diethanolamide as a Non-ionic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic diethanolamide, a non-ionic surfactant, is synthesized from oleic acid and diethanolamine.[1][2] Its amphiphilic nature, stemming from a hydrophilic diethanolamine head and a lipophilic oleic acid tail, allows it to reduce surface and interfacial tension. This property makes it a valuable excipient in various industrial and pharmaceutical applications, including personal care products, detergents, and potentially in drug delivery systems.[1][3][4] This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, and relevant experimental protocols for its characterization.

Physicochemical Properties

This compound's efficacy as a surfactant is defined by several key quantitative parameters. These properties are crucial for formulation development and for predicting its behavior in various systems.

| Property | Value | Reference |

| Molecular Formula | C22H43NO3 | [1] |

| Molecular Weight | 369.58 g/mol | [5] |

| Appearance | Viscous amber to pale yellow liquid | [1] |

| Solubility | Soluble in oils, dispersible in water | [1] |

| Critical Micelle Concentration (CMC) | 3.13 x 10⁻⁴ M (115.3 mg/L) | |

| Surface Tension at CMC (γCMC) | 36.6 mN/m | |

| Interfacial Tension (vs. Mineral Oil) | 0.07 mN/m | |

| Hydrophilic-Lipophilic Balance (HLB) | ~11 |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the condensation reaction of oleic acid and diethanolamine at elevated temperatures. Enzymatic synthesis routes are also being explored as a more sustainable alternative.[6][7]

Chemical Synthesis Protocol

A common laboratory-scale synthesis involves the following steps:

-

Reactant Preparation: Equimolar quantities of oleic acid and diethanolamine are added to a reaction vessel equipped with a stirrer, a thermometer, and a condenser.

-

Inert Atmosphere: The system is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Heating and Reaction: The mixture is heated to approximately 170-182°C with continuous stirring. The reaction is typically carried out for 2-8 hours.[8]

-

Water Removal: Water, a byproduct of the condensation reaction, is continuously removed to drive the reaction to completion.

-

Purification: The resulting product may be used as is or can be further purified to remove any unreacted starting materials or byproducts.

Diagram of the Chemical Synthesis Workflow for this compound

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for its effective application. The following are detailed protocols for determining its key surfactant properties.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a critical parameter for understanding a surfactant's behavior. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

This compound

-

Deionized water

-

Surface tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., 1 g/L).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a range above and below the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution, starting from the most dilute solution, using a calibrated surface tensiometer. Ensure the plate or ring is thoroughly cleaned between measurements.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the graph.[9]

Diagram of the Experimental Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration.

Evaluation of Emulsion Stability

The ability of a surfactant to form and stabilize an emulsion is a key performance indicator. Emulsion stability can be assessed by observing changes in the physical properties of the emulsion over time and under stress conditions.

Materials:

-

This compound

-

Oil phase (e.g., mineral oil, isopropyl myristate)

-

Aqueous phase (deionized water)

-

Homogenizer (e.g., high-shear mixer or sonicator)

-

Graduated cylinders or test tubes

-

Microscope with a camera

-

Conductivity meter

-

Centrifuge

Procedure:

-

Emulsion Preparation: Prepare an oil-in-water (O/W) or water-in-oil (W/O) emulsion by dissolving this compound in the continuous phase and then homogenizing the oil and aqueous phases. A common starting point is a 1:1 ratio of oleic acid to diethanolamine in the surfactant formulation.[10]

-

Macroscopic Observation: Store the emulsion in a graduated cylinder at different temperatures (e.g., room temperature, 40°C, 4°C) and visually inspect for phase separation, creaming, or coalescence over a set period (e.g., 24 hours, 7 days, 30 days).

-

Microscopic Analysis: Observe the emulsion under a microscope at different time points to assess changes in droplet size and distribution.

-

Conductivity Measurement: For O/W emulsions, measure the electrical conductivity. A significant decrease in conductivity can indicate emulsion instability or phase inversion.

-

Accelerated Stability Testing (Centrifugation): Centrifuge the emulsion at a specific speed and time (e.g., 3000 rpm for 30 minutes). A stable emulsion will show no phase separation.

Role in Drug Delivery

While not a primary active pharmaceutical ingredient, this compound and its precursor, oleic acid, have been investigated for their roles as excipients in drug delivery systems, particularly in transdermal formulations. Oleic acid is a known permeation enhancer, and its derivatives can facilitate the transport of drugs across the skin barrier.[11][12]

Mechanism as a Permeation Enhancer

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which is composed of corneocytes embedded in a lipid matrix. Oleic acid and its derivatives can enhance drug permeation by disrupting the highly ordered structure of these intercellular lipids, thereby increasing the fluidity of the lipid bilayers and creating pathways for drug molecules to pass through.[13][14]

Diagram Illustrating the Mechanism of Permeation Enhancement

Caption: Mechanism of this compound as a skin permeation enhancer.

Conclusion

This compound is a versatile non-ionic surfactant with well-defined physicochemical properties that make it suitable for a wide range of applications. Its ability to reduce surface tension, form stable emulsions, and potentially enhance drug permeation makes it a compound of significant interest to researchers in formulation science and drug development. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this compound and its performance in various formulations. Further research into its applications in advanced drug delivery systems, such as nanoemulsions, may unlock its full potential in the pharmaceutical field.[15][16]

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. OLEIC ACID DIETHANOLAMIDE (OLEAMIDE DEA) - Ataman Kimya [atamanchemicals.com]

- 5. chemeo.com [chemeo.com]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Skin Lipids and Their Influence on Skin Microbiome and Skin Care - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DSpace [scholarbank.nus.edu.sg]

- 15. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijper.org [ijper.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Oleic Diethanolamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleic diethanolamide, a nonionic surfactant, is a viscous liquid at room temperature with a characteristic light yellow to amber hue.[1][2] Chemically, it is the amide product of oleic acid and diethanolamine.[3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its applications. The information is intended to support research and development activities, particularly in formulations where its surfactant and emulsifying properties are of interest.

Introduction

This compound, also known as Oleamide DEA, is a versatile nonionic surfactant belonging to the alkanolamide class of compounds. Its amphiphilic nature, possessing both a hydrophobic long-chain alkyl group from oleic acid and a hydrophilic diethanolamine headgroup, allows it to effectively reduce surface and interfacial tension.[2][4] This property makes it a valuable ingredient in a wide array of applications, including cosmetics, personal care products, and industrial formulations as a foam booster, viscosity modifier, and emulsifying agent.[3] While its primary uses are not in direct drug delivery, its function as an excipient in topical and other formulations warrants a thorough understanding of its physicochemical characteristics for drug development professionals.

Physical Properties

This compound is typically a viscous liquid or a waxy solid, with its physical state being dependent on the purity and specific composition of the commercial product.[3][5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | Light yellow to amber viscous liquid | [2] |

| Molecular Formula | C22H43NO3 | [1] |

| Molecular Weight | 369.58 g/mol | [4] |

| Density | 0.96 - 1.0 g/cm³ at 20-25°C | [1] |

| Melting Point | Not applicable (liquid at room temperature) or -18°C to -7°C | [2] |

| Boiling Point | Decomposes before boiling; ~360°C (in vacuum) to 525.6°C at 760 mmHg | [1][2] |

| Flash Point | 94°C to 271.7°C | |

| Solubility | Dispersible or slightly soluble in water; soluble in organic solvents like ethanol, isopropanol, and DMSO. | [1][2] |

| pH (1% aqueous solution) | 5.5 - 11.0 | [2][3] |

Chemical Properties

This compound is stable under normal storage conditions.[1][2] It can, however, undergo hydrolysis under strong acidic or basic conditions.[1] As a nonionic surfactant, it is compatible with a wide range of other surfactant types.

Table 2: Chemical Identification and Properties

| Property | Value/Information | References |

| IUPAC Name | (9Z)-N,N-bis(2-hydroxyethyl)octadec-9-enamide | [6] |

| CAS Number | 93-83-4 | [6] |

| Purity (typical) | >95% | [1] |

| Stability | Stable under standard conditions; can degrade at extreme temperatures or pH. | [2] |

| Biodegradability | Considered biodegradable. | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of oleic acid with diethanolamine.[6] Both chemical and enzymatic methods have been reported.

4.1.1 Chemical Synthesis Protocol

This protocol is based on the direct amidation of oleic acid and diethanolamine.

-

Materials: Oleic acid, diethanolamine, nitrogen gas supply, heating mantle with stirrer, round bottom flask, condenser, and vacuum source.

-

Procedure:

-

Equimolar quantities of oleic acid and diethanolamine are added to a round bottom flask equipped with a stirrer and a condenser.[6]

-

The flask is purged with nitrogen to create an inert atmosphere.[6]

-

The reaction mixture is heated to approximately 182°C with continuous stirring.[6]

-

The temperature is maintained for about 2 hours, during which water produced from the condensation reaction is continuously removed, often aided by a vacuum.[6]

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the product is cooled to room temperature. The resulting product is a viscous liquid.

-

4.1.2 Enzymatic Synthesis Protocol

This method utilizes a lipase as a biocatalyst for a more environmentally friendly process.

-

Materials: Oleic acid, diethanolamine, immobilized lipase (e.g., from Thermomyces lanuginosus), hexane (or solvent-free), orbital shaker, and equipment for purification.

-

Procedure:

-

Oleic acid is dissolved in a suitable solvent like hexane, or the reaction can be run solvent-free.

-

Diethanolamine is added to the mixture. The optimal molar ratio of diethanolamine to oleic acid can range from 1:1 to 3:1.

-

The immobilized lipase is added to the reaction mixture. The amount of enzyme is typically between 5-9% of the weight of oleic acid.

-

The reaction is incubated in an orbital shaker at a controlled temperature, generally between 40-70°C, for a duration of 2 to 24 hours.[7][8]

-

After the reaction, the immobilized enzyme is separated by filtration.

-

The product is purified to remove unreacted substrates. This can be achieved by dissolving the mixture in a nonpolar solvent like hexane and washing with a polar solvent to remove excess diethanolamine. The solvent is then removed by a rotary evaporator.

-

Characterization Protocols

4.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the formation of the amide bond and the presence of other functional groups.

-

Instrument: FTIR Spectrometer.

-

Sample Preparation: A small amount of the synthesized this compound is placed directly on the ATR crystal or prepared as a thin film on a KBr pellet.

-

Analysis: The infrared spectrum is recorded. Key characteristic peaks to identify include:

-

O-H stretching: A broad band around 3300-3500 cm⁻¹ from the hydroxyl groups.

-

C-H stretching: Peaks around 2850-2950 cm⁻¹ from the alkyl chain.

-

C=O stretching (Amide I band): A strong absorption around 1620-1650 cm⁻¹, indicative of the amide carbonyl group.

-

N-H bending (Amide II band): Although a tertiary amide, vibrations in this region can be complex.

-

C-N stretching: Peaks in the fingerprint region.

-

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of the synthesized product and to identify any byproducts.

-

Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

-

Sample Preparation: The this compound sample is often derivatized to increase its volatility for GC analysis. A common method is silylation.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column is typically used.

-

Injector Temperature: Set to a high temperature to ensure volatilization without degradation.

-

Oven Temperature Program: A temperature gradient is used to separate components with different boiling points.

-

Carrier Gas: Helium or hydrogen.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) is common.

-

Mass Range: Scanned over a range to detect the molecular ion and characteristic fragments of this compound and potential impurities.

-

-

Analysis: The retention time of the main peak is compared with a standard, and the mass spectrum is analyzed to confirm the structure.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the chemical synthesis route.

References

- 1. en.psgraw.com [en.psgraw.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. chemquest.com [chemquest.com]

- 7. acri.gov.tw [acri.gov.tw]

- 8. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Oleic Diethanolamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic diethanolamide, a nonionic surfactant, finds application in various industrial and commercial products due to its emulsifying, thickening, and foam-stabilizing properties. Its presence in numerous formulations necessitates a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the biodegradability and ecotoxicity of this compound, drawing from available scientific data and standardized testing methodologies.

Biodegradability

Table 1: Biodegradability of this compound

| Parameter | Result | Method |

| Biodegradability | Readily Biodegradable | Implied from multiple sources |

Environmental Impact

The environmental impact of a substance is assessed through its potential for persistence, bioaccumulation, and toxicity to environmental organisms.

Persistence and Bioaccumulation

As a readily biodegradable substance, this compound is not expected to persist in the environment.[1] Its chemical structure does not suggest a high potential for bioaccumulation, and it is considered to have a low potential for accumulating in organisms.

Aquatic Ecotoxicity

The ecotoxicity of this compound has been evaluated for various aquatic organisms. The available data on its acute toxicity to fish, aquatic invertebrates, and algae are summarized below.

Table 2: Acute Aquatic Ecotoxicity of this compound

| Test Organism | Endpoint | Result (mg/L) | Exposure Duration | Guideline |

| Danio rerio (Zebra Fish) | LC50 | 5.1 | 96 hours | OECD 203 or equivalent |

| Daphnia magna (Water Flea) | EC50 | 3.2 | 48 hours | OECD 202 or equivalent |

| Desmodesmus subspicatus (Green Algae) | EbC50 | 23.4 | 72 hours | OECD 201 or equivalent |

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% effect (e.g., immobilization of daphnia, inhibition of algal growth). EbC50 (Effective Concentration 50 based on biomass): The concentration that causes a 50% reduction in biomass.

Soil Environment

Limited specific data is available on the degradation and sorption of this compound in the soil environment. However, as a biodegradable surfactant, it is expected to be degraded by soil microorganisms. Its mobility in soil would be influenced by its adsorption to soil organic matter and clay particles. Further studies are needed to quantify its persistence and mobility in various soil types.

Experimental Protocols

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This method is a stringent test for ready biodegradability. A defined concentration of the test substance is incubated in a mineral medium with a mixed population of microorganisms (activated sludge). The degradation is followed by measuring the amount of carbon dioxide produced over 28 days.

Key Methodological Steps:

-

Test Setup: The test is performed in flasks containing the test substance, a mineral medium, and an inoculum of microorganisms. Control flasks with only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

-

Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-24°C) and aerated with CO₂-free air.

-

CO₂ Trapping: The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium hydroxide or another suitable absorbent.

-

Measurement: The amount of CO₂ produced is determined by titrating the remaining barium hydroxide or by another appropriate analytical method.

-

Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance to its theoretical maximum CO₂ production (ThCO₂), corrected for the CO₂ produced in the blank control.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

Aquatic Toxicity Testing (General Protocols)

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% (LC50) of a test fish species over a 96-hour period.

Key Methodological Steps:

-

Test Organisms: A recommended fish species, such as Zebra Fish (Danio rerio), is used.

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a controlled environment with respect to temperature, pH, and dissolved oxygen.

-

Observation: The number of dead fish is recorded at specified intervals over 96 hours.

-

Data Analysis: The LC50 value is calculated using statistical methods.

OECD 202: Daphnia sp., Acute Immobilisation Test

This test determines the concentration of a substance that immobilizes 50% (EC50) of Daphnia magna over a 48-hour period.

Key Methodological Steps:

-

Test Organisms: Young daphnids (Daphnia magna) are used.

-

Test Conditions: Daphnids are exposed to a range of concentrations of the test substance in a defined medium for 48 hours.

-

Observation: The number of immobilized daphnids is observed at 24 and 48 hours.

-

Data Analysis: The EC50 value is calculated statistically.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines the effect of a substance on the growth of a freshwater algal species over a 72-hour period.

Key Methodological Steps:

-

Test Organisms: A recommended algal species, such as Desmodesmus subspicatus, is used.

-

Test Conditions: Algal cultures are exposed to a range of concentrations of the test substance under standardized conditions of light, temperature, and nutrients.

-

Measurement: Algal growth is measured at 24, 48, and 72 hours by cell counts or another biomass surrogate (e.g., fluorescence).

-

Data Analysis: The EC50 value, representing the concentration that causes a 50% reduction in growth rate or yield, is determined.

Mandatory Visualizations

References

The Role of Fatty Acid Amide Hydrolase (FAAH) on Oleic Diethanolamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid amide hydrolase (FAAH) is a crucial integral membrane enzyme belonging to the serine hydrolase superfamily.[1][2][3][4][5] It plays a pivotal role in the termination of signaling cascades of a variety of endogenous bioactive fatty acid amides by catalyzing their hydrolysis to the corresponding fatty acid and amine.[1][4] Among its substrates are the endocannabinoid anandamide (AEA), the anti-inflammatory lipid mediator palmitoylethanolamide (PEA), and the satiety-regulating factor oleoylethanolamide (OEA).[4][6] This guide focuses on the interaction between FAAH and Oleic diethanolamide (ODEA), a synthetic fatty acid amide with potential biological activities.

Due to the limited direct experimental data on the specific interaction between FAAH and ODEA, this guide will leverage data from the closely related and extensively studied endogenous substrate, Oleoylethanolamide (OEA), to infer potential mechanisms and experimental approaches. OEA shares the same oleoyl acyl chain as ODEA but differs in its head group (ethanolamine vs. diethanolamine). This structural similarity suggests that ODEA may also serve as a substrate or inhibitor for FAAH.

FAAH: Structure and Catalytic Mechanism

FAAH is a homodimeric enzyme, with each monomer containing a catalytic triad composed of Ser241, Ser217, and Lys142.[3][7] The hydrolysis of fatty acid amides by FAAH proceeds through a canonical serine hydrolase mechanism. The catalytic Ser241, activated by Lys142, performs a nucleophilic attack on the carbonyl carbon of the amide substrate, leading to the formation of a tetrahedral intermediate.[3] This intermediate then collapses, releasing the amine product and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid product and regenerating the active enzyme.[3]

This compound (ODEA) as a Potential FAAH Substrate

Quantitative Data on FAAH Activity with Related Substrates

To provide a quantitative perspective, the following table summarizes the kinetic parameters for the interaction of FAAH with the closely related substrate, Oleoylethanolamide (OEA), and the common endocannabinoid substrate, Anandamide (AEA). This data can serve as a reference for designing experiments to determine the kinetic profile of ODEA with FAAH.

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Anandamide (AEA) | Rat Brain | 4.5 | 14.7 | [8] |

| Oleoylethanolamide (OEA) | Rat Brain | 11.0 | 16.0 | [8] |

Note: The above data is for OEA and AEA, not ODEA. Experimental determination of the kinetic parameters for ODEA is necessary for a precise understanding of its interaction with FAAH.

Experimental Protocols

In Vitro FAAH Activity Assay

This protocol describes a general method for measuring FAAH activity using a fluorogenic substrate, which can be adapted to test this compound as a potential substrate or inhibitor.

1. Materials and Reagents:

-

Recombinant human or rat FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

This compound (ODEA)

-

96-well black microplates

-

Fluorometric microplate reader

2. Procedure:

-

Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.

-

Substrate and Compound Preparation: Prepare stock solutions of the fluorogenic substrate and ODEA in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in FAAH Assay Buffer.

-

Assay Setup:

-

To test ODEA as a substrate, add varying concentrations of ODEA to the wells.

-

To test ODEA as an inhibitor, add a fixed concentration of the fluorogenic substrate and varying concentrations of ODEA to the wells.

-

Include appropriate controls: enzyme-only, substrate-only, and vehicle controls.

-

-

Reaction Initiation: Add the FAAH enzyme to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 360/465 nm for AAMCA).

-

Data Analysis: Calculate the rate of hydrolysis or the percentage of inhibition based on the fluorescence readings. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental Workflow for FAAH Activity Assay

Caption: Workflow for in vitro FAAH activity assay.

Signaling Pathways

The hydrolysis of N-acylethanolamines by FAAH terminates their signaling. For instance, the degradation of OEA by FAAH reduces its activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis.[8][9] If ODEA is a substrate for FAAH, its hydrolysis would similarly decrease its availability to interact with its downstream targets. The specific signaling pathways modulated by ODEA are yet to be fully elucidated and represent an important area for future research.

Hypothesized Signaling Pathway of ODEA and FAAH

Caption: Hypothesized signaling pathway involving ODEA and FAAH.

Conclusion

While direct experimental evidence for the interaction between fatty acid amide hydrolase and this compound is currently lacking, the structural similarity of ODEA to known FAAH substrates like OEA provides a strong rationale for investigating this relationship. This guide has provided a framework for such investigations by summarizing the known functions of FAAH, presenting quantitative data for a related substrate, detailing a relevant experimental protocol, and proposing a hypothetical signaling pathway. Further research is necessary to elucidate the precise kinetic parameters of the FAAH-ODEA interaction and to identify the downstream signaling pathways and biological functions of this compound. This knowledge will be crucial for assessing the therapeutic potential of ODEA and for the development of novel drugs targeting the endocannabinoid system.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Palmitoleoylethanolamide Is an Efficient Anti-Obesity Endogenous Compound: Comparison with Oleylethanolamide in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Principles of Oleic Diethanolamide Emulsification

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Oleic Diethanolamide

This compound (ODEA), also known as Oleamide DEA, is a non-ionic surfactant widely utilized for its excellent emulsifying, viscosity-enhancing, and foam-stabilizing properties.[1][2] Chemically, it is an amide derived from the reaction of oleic acid, a monounsaturated fatty acid, with diethanolamine.[3][4] Its molecular structure, featuring both hydrophilic (water-loving) and lipophilic (oil-loving) moieties, allows it to function effectively at the interface between immiscible liquids like oil and water, making it a valuable component in pharmaceutical formulations, personal care products, and industrial applications.[3][5] ODEA is typically a viscous, amber-colored liquid soluble in oils and dispersible in water.[6][7][8]

Core Principles of Emulsification

The emulsifying action of this compound is governed by its amphiphilic nature and its ability to modify the interface between oil and water phases.

Molecular Structure and Amphiphilicity

The ODEA molecule consists of two distinct parts:

-

A long, hydrophobic (lipophilic) tail: This is the oleyl group (C18), derived from oleic acid. This non-polar chain has a strong affinity for oil and other non-polar substances.

-

A polar, hydrophilic head: This is the diethanolamine group, which contains hydroxyl (-OH) and amide groups. This polar head has a strong affinity for water and other polar substances.

This dual chemical nature is the fundamental reason for its surface-active properties.

Mechanism of Action at the Oil-Water Interface

When introduced into an oil and water system, ODEA molecules spontaneously migrate to the interface. They orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. This process has several key consequences:

-

Reduction of Interfacial Tension (IFT): The accumulation of ODEA molecules at the interface reduces the natural repulsion between oil and water molecules. This lowers the energy required to create new interfacial area, thereby decreasing the interfacial tension.[9][10] A significant reduction in IFT facilitates the dispersion of one liquid into the other as fine droplets. Studies have shown ODEA can lower the water/oil IFT to values below 1.0 mN/m, with specific measurements showing a reduction to 0.07 mN·m⁻¹ in a mineral oil/water system.[9][11]

-

Formation of a Stabilizing Interfacial Film: The oriented ODEA molecules form a protective film around the dispersed droplets. This film acts as a physical barrier, preventing the droplets from coalescing or merging, which is a primary cause of emulsion breakdown.

-

Droplet Stabilization: The hydrophilic heads of the ODEA molecules, extending into the continuous aqueous phase, create a hydration layer and can impart a degree of steric hindrance. This further repels other droplets, contributing to the overall stability of the emulsion.

Micelle Formation

Above a specific concentration in a solution, known as the Critical Micelle Concentration (CMC), surfactant molecules like ODEA aggregate to form spherical structures called micelles. In an aqueous solution, the hydrophobic tails orient inward to form an oily core, while the hydrophilic heads form the outer shell, interfacing with the water. This phenomenon is crucial for solubilizing oils and is a key characteristic of surfactants.[11]

Quantitative Performance Data

The emulsification efficiency of this compound can be quantified through several key parameters. The data below is summarized from studies on ODEA and its performance in various systems.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | System/Conditions | Reference |

| Surface Tension (γ) | 36.6 mN·m⁻¹ | At CMC | [11][12] |

| Critical Micelle Concentration (CMC) | 3.13 × 10⁻⁴ M (115.3 mg/L) | Aqueous Solution | [11] |

| Interfacial Tension (IFT) | 0.07 mN·m⁻¹ | Mineral Oil / Aqueous ODEA Solution | [9][11][12] |

| pH (1% aqueous solution) | 9.0 - 10.5 | 1% w/v in water | [8] |

Table 2: Emulsion Stability Performance of this compound

| System | ODEA Concentration (% w/v) | Water Content (%) | Observation | Reference |

| Water-in-Diesel | 1 - 4% | 5% | Stable for a maximum of 1 hour | [13] |

| Water-in-Diesel | 5 - 6% | 5% | Stable, but with a hazy appearance | [13] |

| Water-in-Diesel | 6 - 10% | 5% | Clear, stable emulsions for over 45 days | [12][13] |

| Water-in-Diesel | 7 - 10% | 5% | Clear, stable emulsions for over 120 days | [13] |

Key Factors Influencing Emulsification Efficiency

The performance of ODEA as an emulsifier is not static and can be influenced by several formulation and environmental factors.

-

Concentration: As shown in Table 2, the concentration of ODEA is directly related to emulsion stability. Sufficient concentration is required to fully cover the interfacial area of the dispersed droplets and maintain a stable system.

-

Synthesis Ratio: The molar ratio of oleic acid to diethanolamine used during synthesis can impact the final product's efficacy. A 1:1 molar ratio was found to be highly effective for creating clear, stable water-in-diesel emulsions.[12][13] Other research has explored ratios from 1:1 to 3:1 (diethanolamine to oleic acid) to optimize conversion.[9][14]

-

pH: The pH of the aqueous phase can influence the stability of emulsions. While ODEA is a non-ionic surfactant and thus less sensitive to pH changes than ionic surfactants, extreme pH values can affect the hydration of the hydrophilic head group and the overall stability of the system.[3][15] For oleic acid itself, pH dramatically alters the protonation state of the headgroup, which influences its interaction with other lipids and membranes.[16]

-

Temperature: Temperature can affect emulsion stability. Elevated temperatures can increase the kinetic energy of droplets, potentially leading to more frequent collisions and coalescence.[17] However, the optimal temperature for the synthesis of ODEA itself is typically high (e.g., 70°C to 170°C), which is a critical factor in producing an effective surfactant.[11][18]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the direct amidation method described in the literature.[13][18]

Objective: To synthesize this compound (ODEA) from oleic acid and diethanolamine.

Materials:

-

Oleic Acid (C₁₈H₃₄O₂)

-

Diethanolamine (C₄H₁₁NO₂)

-

Three-necked round-bottom flask

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Condenser or vacuum connection

Methodology:

-

Reactant Charging: Add oleic acid and diethanolamine to the three-necked round-bottom flask. A molar ratio of 1:1 has been shown to be effective for producing a highly efficient emulsifier.[12][13] For example, to achieve a 70:30 weight ratio, combine 70g of oleic acid with 30g of diethanolamine.[13]

-

Setup Assembly: Equip the flask with a magnetic stirrer, a thermometer in one neck, and a condenser or vacuum line in the other to manage fumes.

-

Reaction Conditions: Heat the mixture to the target reaction temperature (e.g., 70°C - 90°C) while stirring continuously (e.g., 350 rpm).[13][18] Some syntheses may use higher temperatures (170°C) and a catalyst like potassium carbonate (K₂CO₃).[11]

-

Reaction Time: Maintain the reaction conditions for a specified duration, for example, 8 hours or until the reaction is complete, which can be monitored by techniques like measuring the total acid number.[11]

-

Cooling and Collection: Once the reaction is complete, turn off the heat and allow the product to cool to room temperature. The resulting viscous liquid is the synthesized this compound.

-

Characterization (Optional): The final product can be characterized using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the amide bond.[13]

Protocol 2: Preparation and Evaluation of a Water-in-Oil (W/O) Emulsion

This protocol describes the formation of a water-in-diesel emulsion stabilized by synthesized ODEA.[13]

Objective: To prepare a stable water-in-oil emulsion and evaluate its stability.

Materials:

-

Synthesized this compound (ODEA)

-

Diesel fuel (oil phase)

-

Deionized water (aqueous phase)

-

Beakers

-

Homogenizer or high-speed stirrer

Methodology:

-

Phase Preparation: Prepare the oil phase by measuring a specific volume of diesel. For a target emulsion containing 5% water and 7% ODEA, use 88g of diesel for a 100g total sample.

-

Emulsification:

-

To the diesel in a beaker, add the desired amount of water (e.g., 5g for 5% water content).

-

Add the synthesized ODEA surfactant (e.g., 7g for 7% concentration).

-

Stir the mixture vigorously using a high-speed stirrer or homogenizer for approximately 10 minutes, or until a homogenous, uniform emulsion is formed.[13]

-

-

Stability Evaluation:

-

Transfer the prepared emulsion into a sealed, transparent container (e.g., a graduated cylinder or vial).

-

Store the sample at room temperature and observe it visually over an extended period (e.g., daily for the first week, then weekly).

-

Record any signs of instability, such as phase separation (creaming or sedimentation), flocculation, or coalescence. Stability is determined by the absence of these changes. Emulsions with 7-10% ODEA have been shown to remain stable for over 120 days.[13]

-

Visualizations of Core Concepts

The following diagrams illustrate the key principles and workflows associated with this compound emulsification.

Caption: Molecular orientation of ODEA at the oil-water interface.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Workflow for emulsion formation and subsequent characterization.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. grahamchemical.com [grahamchemical.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. pacifictexchem.in [pacifictexchem.in]

- 5. CAS 93-83-4: Oleic acid diethanolamide | CymitQuimica [cymitquimica.com]

- 6. ataman-chemicals.com [ataman-chemicals.com]

- 7. PEL-AMID 893 - Ele Corporation [elecorporation.com]

- 8. This compound – INTERSURFCHEM [intersurfchem.org]

- 9. This compound (CAS 93-83-4) - Research Grade [benchchem.com]

- 10. Water/oil interfacial tension reduction – an interfacial entropy driven process - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. orientjchem.org [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. Elucidating the pH Effects on Oleic Acid and Interactions with Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. microbiologyjournal.org [microbiologyjournal.org]

An In-depth Technical Guide to the Surface Activity of Oleic Diethanolamide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface-active properties of oleic diethanolamide in aqueous solutions. This compound, a non-ionic surfactant, is widely utilized in various industrial and pharmaceutical applications for its emulsifying, thickening, and foam-stabilizing capabilities.[1][2][3][4][5][6] This document details its physicochemical characteristics, presents quantitative data on its surface activity, outlines experimental protocols for its analysis, and illustrates the logical workflow for characterizing its properties.

Physicochemical Properties of this compound

This compound (CAS No. 93-83-4) is synthesized from oleic acid and diethanolamine.[1][7] Its amphiphilic nature, possessing both a hydrophobic oleyl tail and a hydrophilic diethanolamine head, allows it to adsorb at interfaces, thereby reducing surface and interfacial tension.[8] This property is fundamental to its function as a surfactant. In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), this compound molecules self-assemble into micelles.[9]

Quantitative Data on Surface Activity

The surface activity of this compound and its derivatives is characterized by key parameters such as the critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC). The CMC is the concentration of surfactant above which micelles form, and the surface tension of the solution remains relatively constant. A lower CMC value indicates a more efficient surfactant.

| Surfactant | Molar Ratio (Aryl Oleic Acid:Diethanolamide) | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γ_CMC) | Reference |

| Oleic Acid Diethanolamide (OADA) | - | 3.13 x 10⁻⁴ M | 36.6 mN·m⁻¹ | [9] |

| Aryl this compound (AOD) | 1:1 | 4.56 x 10⁻⁵ to 5.83 x 10⁻⁵ M | 36.4 to 39.3 mN·m⁻¹ | [10] |